molecular formula C7H13I B12633647 3-(Iodomethyl)-1,1-dimethylcyclobutane

3-(Iodomethyl)-1,1-dimethylcyclobutane

Cat. No.: B12633647
M. Wt: 224.08 g/mol
InChI Key: BOOVMEMADPXHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)-1,1-dimethylcyclobutane is an organic compound with a cyclobutane ring substituted with an iodomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the halogenation of 1,1-dimethylcyclobutane with iodine in the presence of a suitable catalyst. The reaction typically requires an aprotic solvent and is conducted under anhydrous conditions at temperatures ranging from -20°C to 35°C .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale halogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Oxidation: Hydrogen peroxide or periodic acid in the presence of vanadium pentoxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Alcohols, amines, or other substituted derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclobutane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1,1-dimethylcyclobutane
  • 3-(Chloromethyl)-1,1-dimethylcyclobutane
  • 3-(Fluoromethyl)-1,1-dimethylcyclobutane

Uniqueness

3-(Iodomethyl)-1,1-dimethylcyclobutane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and oxidation reactions .

Properties

IUPAC Name

3-(iodomethyl)-1,1-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVMEMADPXHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.